molecular formula C16H15ClO2 B1372412 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride CAS No. 4878-10-8

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

Cat. No.: B1372412
CAS No.: 4878-10-8
M. Wt: 274.74 g/mol
InChI Key: QZQPBPWAAZSNBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is an organic compound that features a biphenyl moiety linked to a propanoyl chloride group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The biphenyl structure is known for its stability and ability to undergo various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride typically involves the reaction of biphenyl-4-ol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Biphenyl-4-ol+2-Methylpropanoyl chloride2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride\text{Biphenyl-4-ol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} Biphenyl-4-ol+2-Methylpropanoyl chloride→2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Electrophilic Aromatic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.

    Nitrated, Sulfonated, and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Material Science: Utilized in the synthesis of polymers and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-yl Acetate: Similar structure but with an acetate group instead of a propanoyl chloride.

    Biphenyl-4-yl Methanol: Contains a hydroxyl group instead of a propanoyl chloride.

    2-(Biphenyl-4-yloxy)acetic Acid: Similar structure but with an acetic acid group.

Uniqueness

2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is unique due to its combination of a biphenyl moiety and a reactive acyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-methyl-2-(4-phenylphenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQPBPWAAZSNBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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